7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine
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Overview
Description
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a chemical compound with the CAS Number: 163452-79-7 . It has a molecular weight of 232.47 .
Synthesis Analysis
The synthesis of imidazo[4,5-C]pyridine derivatives has been well studied in the past decade due to its importance as a bioactive scaffold . For instance, 4-Chloro-1H-imidazo[4,5-C]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, compounds which exhibit antiviral activity .Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal . The HFM 2D interaction diagrams and their contribution in compound 8, as represented in the dnorm, di, de, shape index “si”, curvedness “crv” and fragment batch “fb” .Chemical Reactions Analysis
The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a solid at room temperature .Scientific Research Applications
Antiviral Research
This compound is used as a reagent in the synthesis of compounds such as 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin , which have shown antiviral activity .
Antimicrobial Potential
Derivatives of imidazo[4,5-c]pyridine have been synthesized and evaluated for antimicrobial activity against various bacteria, including Bacillus subtilis , Escherichia coli , Clostridium tetani , Streptococcus pneumoniae , and Salmonella typhi .
Cancer Research
Imidazo[4,5-c]pyridine compounds have been studied for their role in inhibiting excessive angiogenesis, which is crucial for the growth of tumor cells in the late stages of cancer .
PARP Interacting Compounds
The compound has been related to immobilization compounds and methods useful for the identification of PARP interacting compounds or for the purification or identification of PARP proteins .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines, a class of compounds to which 7-bromo-4-chloro-1h-imidazo[4,5-c]pyridine belongs, have been known to interact with various biological targets, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazo[4,5-b]pyridines are known to interact with their targets via various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The activation of nf-kappab by ikk-ɛ and tbk1, which are known targets of imidazo[4,5-b]pyridines, suggests that this compound may influence the nf-kappab signaling pathway .
Result of Action
Compounds synthesized from 4-chloro-1h-imidazo[4,5-c]pyridine, a similar compound, have been shown to exhibit antiviral activity .
Safety and Hazards
Future Directions
Imidazo[4,5-C]pyridine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine and its derivatives.
properties
IUPAC Name |
7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMRSIXVJVNOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265291 |
Source
|
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine | |
CAS RN |
163452-79-7 |
Source
|
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163452-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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